![molecular formula C21H23ClN2O6S2 B2859704 4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride CAS No. 1092706-04-1](/img/structure/B2859704.png)
4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride
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Overview
Description
The compound appears to contain several functional groups, including an aminoethyl group, a thiazolidine ring, a methoxyphenyl group, and a sulfonate group attached to a dimethylbenzene ring. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring, a cyclic structure, could impart rigidity to the molecule, while the various functional groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aminoethyl group could participate in reactions involving the nitrogen atom, while the sulfonate group could act as a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole nucleus, which is known for its biological activity, suggests that our compound could be explored for potential antiviral applications, particularly in the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is also associated with anti-inflammatory properties . This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound’s structure could be modified to enhance its anti-inflammatory effects, making it a valuable candidate for the treatment of diseases like arthritis and inflammatory bowel disease .
Anticancer Potential
Indole derivatives have been found to possess anticancer properties . They can bind with high affinity to multiple receptors, which is crucial in the development of cancer therapeutics. The compound could be investigated for its efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .
Antimicrobial Effects
The broad-spectrum antimicrobial effects of indole derivatives make them attractive for the development of new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel compounds that can combat resistant strains of bacteria. The compound’s indole core could be leveraged to synthesize new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have shown promise in the treatment of diabetes. They may influence insulin secretion or have an effect on glucose metabolism. Research into the compound’s potential as an antidiabetic agent could lead to the development of new treatments for type 2 diabetes .
Neuroprotective Effects
Given the biological activity of indole derivatives in neurodegenerative disorders, the compound could be explored for its neuroprotective effects . It might be beneficial in the treatment of diseases like Alzheimer’s and Parkinson’s, where the protection of neuronal integrity is crucial .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2.ClH/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18;/h4-7,10-12H,8-9,22H2,1-3H3;1H/b18-12-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFILXRCIHBFSSR-UWRQUICRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride |
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